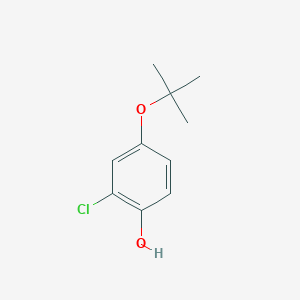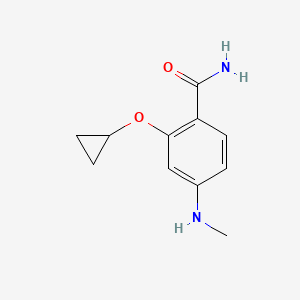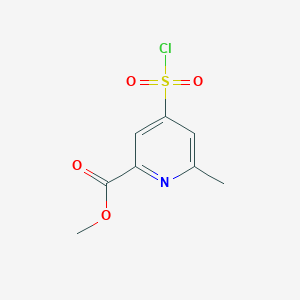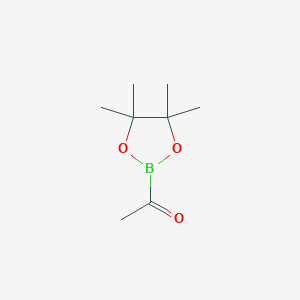
2,3-Difluoro-4-sulfo-phenylacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-sulfo-phenylacetaldehyde is an organic compound with the molecular formula C8H6F2O4S and a molecular weight of 236.19 g/mol . This compound is characterized by the presence of two fluorine atoms, a sulfonic acid group, and an aldehyde group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-sulfo-phenylacetaldehyde typically involves the introduction of fluorine atoms and a sulfonic acid group onto a phenylacetaldehyde backbone. One common method involves the fluorination of phenylacetaldehyde followed by sulfonation. The reaction conditions often include the use of fluorinating agents such as Selectfluor and sulfonating agents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-sulfo-phenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms and sulfonic acid group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2,3-Difluoro-4-sulfo-benzoic acid
Reduction: 2,3-Difluoro-4-sulfo-phenylethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,3-Difluoro-4-sulfo-phenylacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-sulfo-phenylacetaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, while the fluorine atoms and sulfonic acid group can influence the compound’s reactivity and stability. The molecular targets and pathways involved in its biological activity are still under investigation and may vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-phenylacetaldehyde: Lacks the sulfonic acid group, which can affect its reactivity and solubility.
4-Sulfo-phenylacetaldehyde: Lacks the fluorine atoms, which can influence its chemical properties and biological activity.
2,3-Difluoro-4-methyl-phenylacetaldehyde: Contains a methyl group instead of a sulfonic acid group, leading to different reactivity and applications.
Uniqueness
2,3-Difluoro-4-sulfo-phenylacetaldehyde is unique due to the combination of fluorine atoms and a sulfonic acid group on the phenylacetaldehyde backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H6F2O4S |
|---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
2,3-difluoro-4-(2-oxoethyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H6F2O4S/c9-7-5(3-4-11)1-2-6(8(7)10)15(12,13)14/h1-2,4H,3H2,(H,12,13,14) |
InChI Key |
VUAJPVJCXUGCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC=O)F)F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)

![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)




